molecular formula C14H21IN2O2 B15365119 Tert-butyl 3-iodo-6,6-dimethyl-4,5,6,7-tetrahydroindazole-1-carboxylate CAS No. 1309788-51-9

Tert-butyl 3-iodo-6,6-dimethyl-4,5,6,7-tetrahydroindazole-1-carboxylate

Cat. No.: B15365119
CAS No.: 1309788-51-9
M. Wt: 376.23 g/mol
InChI Key: RMVDJPDUIFDVEF-UHFFFAOYSA-N
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Description

TERT-BUTYL 3-IODO-6,6-DIMETHYL-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-1-CARBOXYLATE: is a complex organic compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds, and this particular derivative is characterized by the presence of an iodine atom at the 3-position and a tert-butyl carboxylate group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TERT-BUTYL 3-IODO-6,6-DIMETHYL-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-1-CARBOXYLATE typically involves multiple steps, starting with the formation of the indazole core. One common approach is the cyclization of an appropriate precursor, such as an amino acid derivative, under acidic or basic conditions. The iodination at the 3-position can be achieved using iodine or an iodinating agent like iodine monochloride (ICl)

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a catalyst or using reducing agents like lithium aluminum hydride (LiAlH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

  • Coupling Reactions: Palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, can be used to introduce various substituents onto the indazole core.

Major Products Formed: The reactions can yield a variety of products, including oxidized derivatives, reduced forms, substituted indazoles, and coupled products, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its iodine atom makes it a useful building block for cross-coupling reactions, which are essential in the construction of biologically active compounds.

Biology: Indazole derivatives, including this compound, have shown biological activity, such as antiviral, anti-inflammatory, and anticancer properties. These properties make them valuable in the development of new therapeutic agents.

Medicine: The potential medicinal applications of this compound are vast. It can be used as a precursor for the synthesis of drugs targeting various diseases, including cancer and microbial infections.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism by which TERT-BUTYL 3-IODO-6,6-DIMETHYL-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-1-CARBOXYLATE exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary based on the biological system and the specific derivatives formed from this compound.

Comparison with Similar Compounds

  • TERT-BUTYL 3-CHLORO-6,6-DIMETHYL-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-1-CARBOXYLATE

  • TERT-BUTYL 3-BROMO-6,6-DIMETHYL-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-1-CARBOXYLATE

  • TERT-BUTYL 3-IODO-1H-INDAZOLE-1-CARBOXYLATE

Uniqueness: The presence of the iodine atom in TERT-BUTYL 3-IODO-6,6-DIMETHYL-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-1-CARBOXYLATE distinguishes it from its chloro- and bromo-substituted counterparts. The iodine atom provides unique reactivity and potential for cross-coupling reactions, making this compound particularly valuable in synthetic chemistry.

Properties

CAS No.

1309788-51-9

Molecular Formula

C14H21IN2O2

Molecular Weight

376.23 g/mol

IUPAC Name

tert-butyl 3-iodo-6,6-dimethyl-5,7-dihydro-4H-indazole-1-carboxylate

InChI

InChI=1S/C14H21IN2O2/c1-13(2,3)19-12(18)17-10-8-14(4,5)7-6-9(10)11(15)16-17/h6-8H2,1-5H3

InChI Key

RMVDJPDUIFDVEF-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C(C1)N(N=C2I)C(=O)OC(C)(C)C)C

Origin of Product

United States

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